1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea
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Overview
Description
1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea is a synthetic organic compound that features both a phenyl group and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea typically involves the following steps:
Formation of the Hydroxy-Phenylpropyl Intermediate: This can be achieved through the reaction of benzaldehyde with a suitable Grignard reagent, followed by hydrolysis.
Formation of the Tetrahydropyran Intermediate: This involves the protection of a suitable diol with dihydropyran.
Coupling Reaction: The final step involves the coupling of the two intermediates using a urea derivative under appropriate conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reagents like NaBH4 (Sodium borohydride).
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other oxidizing agents.
Reduction: NaBH4, LiAlH4 (Lithium aluminium hydride).
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in biochemical assays.
Medicine: Possible therapeutic applications due to its unique structure.
Industry: Use in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, altering their activity. The phenyl and tetrahydropyran groups could play a role in binding to these molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-hydroxy-3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)carbamate
- 1-(3-hydroxy-3-phenylpropyl)-3-(tetrahydro-2H-pyran-4-yl)thiourea
Uniqueness
1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea is unique due to the combination of its phenyl and tetrahydropyran groups, which can confer specific chemical and biological properties not found in similar compounds.
Properties
IUPAC Name |
1-(3-hydroxy-3-phenylpropyl)-3-(oxan-4-yl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c18-14(12-4-2-1-3-5-12)6-9-16-15(19)17-13-7-10-20-11-8-13/h1-5,13-14,18H,6-11H2,(H2,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMBDQXFVHZWLZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1NC(=O)NCCC(C2=CC=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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